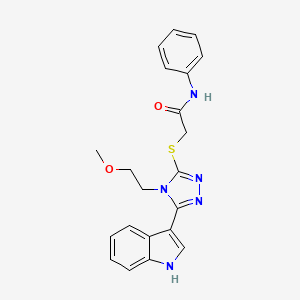
methyl 3-(2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex heterocyclic compound It features a quinoline ring fused with a quinazoline ring system, incorporating both an oxo (carbonyl) and a thioxo (sulfur) group, and is methylated on the carboxylate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multi-step organic reactions starting with readily available precursors. Key steps may include the cyclization of a quinoline derivative with a suitable diketone and thiourea, followed by methylation of the carboxyl group. Typical reaction conditions involve the use of strong acids or bases, elevated temperatures, and specific solvents to ensure the reaction proceeds efficiently.
Industrial Production Methods
Industrial-scale synthesis would likely require optimization of these steps to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction parameters, and the use of catalysts to enhance reaction rates. Additionally, the purification steps would need to be scalable, potentially involving crystallization, distillation, or chromatography.
化学反応の分析
Types of Reactions
Methyl 3-(2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo a variety of chemical reactions:
Oxidation: Conversion of the thioxo group to a sulfoxide or sulfone.
Reduction: Reduction of the oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions on the quinoline or quinazoline rings.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or m-chloroperoxybenzoic acid under mild to moderate conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Conditions will vary depending on the target substitution, often requiring specific bases, acids, or catalysts.
Major Products
The products of these reactions can include a range of derivatives with altered electronic and steric properties, potentially useful for further applications in pharmaceuticals or materials science.
科学的研究の応用
Chemistry
In synthetic chemistry, this compound serves as a building block for the construction of more complex molecules, especially those with potential biological activity.
Biology and Medicine
It could be investigated for its pharmacological properties, such as potential anti-cancer, anti-microbial, or anti-inflammatory activities. Its unique structure might interact with biological targets in novel ways.
Industry
In materials science, derivatives of this compound could find applications in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism by which methyl 3-(2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate exerts its effects would depend on its specific application. In biological systems, it might interact with enzymes or receptors, influencing cellular pathways through binding interactions. The presence of the oxo and thioxo groups can facilitate hydrogen bonding or ionic interactions with molecular targets, altering their function.
類似化合物との比較
Compared to other quinoline or quinazoline derivatives, this compound's dual ring system and the presence of oxo and thioxo groups make it particularly unique. Similar compounds might include:
Quinoline derivatives: Often used in anti-malarial drugs.
Quinazoline derivatives: Common in certain anti-cancer therapies.
Thioxo derivatives: Notable for their varied roles in pharmaceuticals and materials science.
Its unique combination of features may offer distinct advantages in terms of binding affinity, stability, and specificity.
Conclusion
Methyl 3-(2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a compound with diverse potential applications. Its complex structure opens avenues for various chemical reactions and scientific research, making it a compound of significant interest in multiple fields.
特性
IUPAC Name |
methyl 3-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-27-20(26)15-8-9-16-17(13-15)22-21(28)24(19(16)25)12-11-23-10-4-6-14-5-2-3-7-18(14)23/h2-3,5,7-9,13H,4,6,10-12H2,1H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WILHUWAGNXNANB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCN3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(2H-1,3-BENZODIOXOL-5-YL)-3-{[4-(MORPHOLIN-4-YL)PHENYL]AMINO}PYRROLIDINE-2,5-DIONE](/img/structure/B2570117.png)
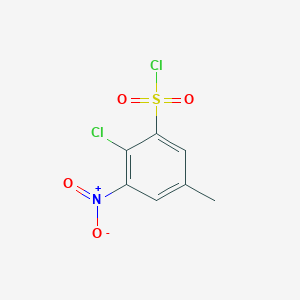
![2-{[3-(2-methoxy-5-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2570122.png)
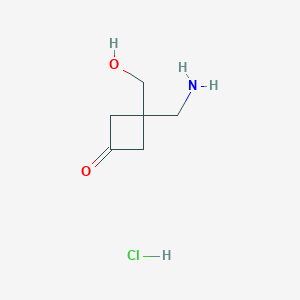
![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-ethyl-1H-indol-3-yl)urea](/img/structure/B2570124.png)
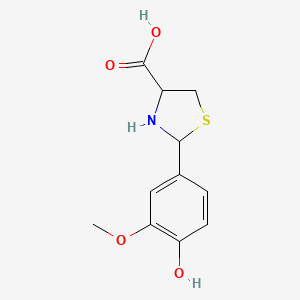
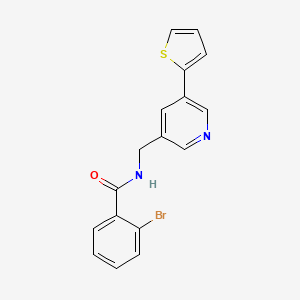
![methyl 2-[(9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B2570131.png)
![1-methyl-5-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazol-3-amine](/img/structure/B2570132.png)
![N-[(1-hydroxycyclopentyl)methyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2570134.png)
![methyl 3-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-4-methoxybenzoate](/img/structure/B2570136.png)
![(1S,5S)-3-Methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride](/img/structure/B2570137.png)
![3-bromo-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2570139.png)
